
3-Ethyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyluridine is a nucleoside analog derived from uridine, where an ethyl group replaces the hydrogen atom at the third position of the uracil ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyluridine typically involves the alkylation of uridine. One common method is the reaction of uridine with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyluridine undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the uracil ring to dihydro derivatives.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a strong base.
Major Products:
Oxidation: 3-Ethyluracil-5-carboxylic acid.
Reduction: Dihydro-3-ethyluridine.
Substitution: Various substituted uridine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-Ethyluridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: Incorporated into RNA molecules to study RNA structure and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of nucleic acid-based therapeutics and diagnostics.
Mécanisme D'action
The mechanism of action of 3-Ethyluridine involves its incorporation into RNA molecules, where it can affect RNA stability and function. The ethyl group at the third position can influence base pairing and RNA folding, leading to changes in RNA-mediated processes. Molecular targets include RNA polymerases and ribosomes, where this compound can interfere with transcription and translation.
Comparaison Avec Des Composés Similaires
3-Methyluridine: Similar structure with a methyl group instead of an ethyl group.
5-Ethynyluridine: Contains an ethynyl group at the fifth position.
5-Bromouridine: Bromine atom at the fifth position.
Uniqueness: 3-Ethyluridine is unique due to the ethyl group at the third position, which imparts distinct chemical and biological properties. Compared to 3-Methyluridine, the ethyl group provides greater hydrophobicity and steric bulk, affecting its interactions with enzymes and nucleic acids. Unlike 5-Ethynyluridine and 5-Bromouridine, the modification at the third position specifically influences the uracil ring’s electronic properties and reactivity.
Propriétés
Numéro CAS |
27190-00-7 |
|---|---|
Formule moléculaire |
C11H16N2O6 |
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-2-12-7(15)3-4-13(11(12)18)10-9(17)8(16)6(5-14)19-10/h3-4,6,8-10,14,16-17H,2,5H2,1H3/t6-,8-,9-,10-/m1/s1 |
Clé InChI |
PGEAIGBCUWIENH-PEBGCTIMSA-N |
SMILES isomérique |
CCN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
CCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)
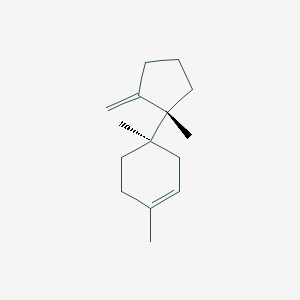

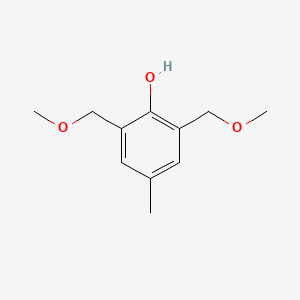
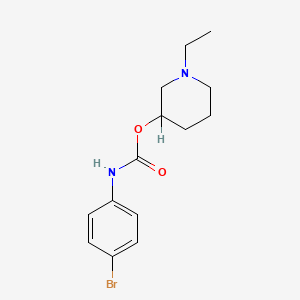

![4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene](/img/structure/B14694114.png)
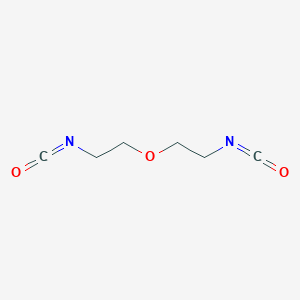
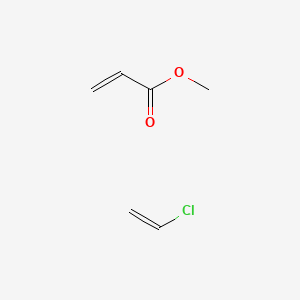
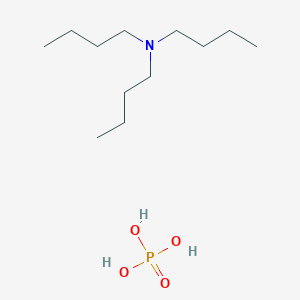
![1-Phenylnaphtho[2,1-b]furan](/img/structure/B14694148.png)
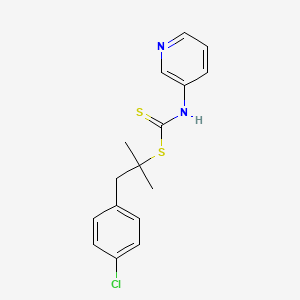
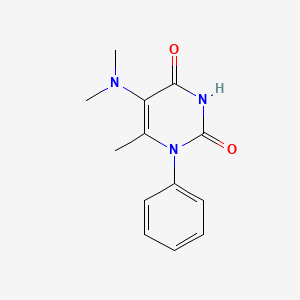
![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)
